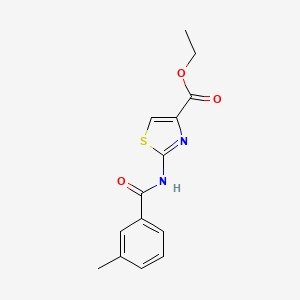

Ethyl 2-(3-methylbenzamido)thiazole-4-carboxylate

Description

Ethyl 2-(3-methylbenzamido)thiazole-4-carboxylate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound features a thiazole ring, which is a sulfur and nitrogen-containing heterocycle, and an ethyl ester group, contributing to its unique chemical properties.

Properties

IUPAC Name |

ethyl 2-[(3-methylbenzoyl)amino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-3-19-13(18)11-8-20-14(15-11)16-12(17)10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWKHMAWVHXAVDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 2-(3-methylbenzamido)thiazole-4-carboxylate typically involves the reaction of 3-methylbenzoyl chloride with thioamide, followed by cyclization to form the thiazole ring. The final step involves esterification with ethanol to produce the ethyl ester . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

Ethyl 2-(3-methylbenzamido)thiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles replace hydrogen atoms, forming various substituted derivatives

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Biology: The compound has shown potential as an antimicrobial and antimalarial agent, with studies indicating its ability to inhibit the growth of certain pathogens.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-methylbenzamido)thiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in its potential use as an anticancer agent.

Comparison with Similar Compounds

Ethyl 2-(3-methylbenzamido)thiazole-4-carboxylate can be compared with other thiazole derivatives such as:

Ethyl 2-(4-methylphenyl)thiazole-4-carboxylate: Similar in structure but with different substituents on the benzene ring, leading to variations in biological activity.

2-Aminothiazole-4-carboxylate derivatives: These compounds also feature the thiazole ring but with different functional groups, resulting in diverse applications and properties.

Thiazolyl benzenesulfonamide carboxylates: These compounds have shown potential as antimalarial agents, highlighting the versatility of the thiazole scaffold.

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for further research and development.

Biological Activity

Ethyl 2-(3-methylbenzamido)thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in cancer research and as a modulator of various biological pathways. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound has the following chemical properties:

- Molecular Formula : C12H14N2O2S

- Molecular Weight : 250.32 g/mol

- Chemical Structure : The compound features a thiazole ring, an ethyl ester group, and a benzamide moiety, which contribute to its biological activity.

Research indicates that thiazole derivatives, including this compound, may exert their effects through various mechanisms:

- Inhibition of Kinesin Proteins : Thiazole derivatives have been shown to inhibit kinesin proteins such as HSET (KIFC1), which is crucial for cell division in cancer cells. This inhibition leads to the formation of multipolar spindles in centrosome-amplified cancer cells, ultimately inducing cell death through aberrant mitotic processes .

- Modulation of AMPA Receptors : Some thiazole compounds have been investigated for their effects on AMPA receptors, which are involved in synaptic transmission and plasticity. This compound may influence receptor kinetics, potentially affecting neurological functions .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of thiazole derivatives:

- Cell Viability Assays : In vitro studies demonstrated that this compound significantly reduces cell viability in various cancer cell lines. For instance, it exhibited a dose-dependent cytotoxic effect against breast cancer (MCF-7) and lung cancer (A549) cell lines .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 12.5 | Significant reduction |

| A549 | 15.0 | Moderate reduction |

Antimicrobial Activity

Thiazole derivatives have also shown promising antimicrobial properties:

- Minimum Inhibitory Concentration (MIC) : this compound demonstrated effective antibacterial activity against several strains, including E. coli and S. aureus, with MIC values comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) | Comparison to Control |

|---|---|---|

| E. coli | 50 | Comparable to ampicillin |

| S. aureus | 40 | Superior to ceftriaxone |

Case Study 1: Cancer Cell Line Response

In a study involving human breast cancer cells, treatment with this compound resulted in increased apoptosis markers and reduced proliferation rates. The study utilized flow cytometry to assess cell cycle distribution and apoptosis levels, revealing a significant increase in sub-G1 phase cells indicative of apoptosis .

Case Study 2: Neurological Effects

Another investigation focused on the effects of thiazole derivatives on AMPA receptor-mediated currents in neuronal cells. This compound was found to alter desensitization dynamics significantly, suggesting potential applications in treating neurological disorders .

Q & A

Q. Table 1. Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amidation | EDCI, HOBt, DCM, rt | 70–85 | |

| Oxidation | MnO₂, DCM, 10 min | >90 | |

| Purification | Silica gel (hexane:EtOAc) | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.